(Z)-3-(2-fluorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide
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Overview
Description
(Z)-3-(2-fluorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a fluorophenyl group, a thieno[2,3-d]pyrimidinone moiety, and an acrylamide functional group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-fluorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thieno[2,3-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Formation of the acrylamide moiety: This can be done through amide bond formation reactions, often using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidinone moiety.
Reduction: Reduction reactions may target the acrylamide group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thieno[2,3-d]pyrimidinone.
Reduction: Amino derivatives of the acrylamide.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Protein Binding Studies: Utilized in studies to understand protein-ligand interactions.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (Z)-3-(2-fluorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide
- (Z)-3-(2-bromophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide
Uniqueness
The presence of the fluorophenyl group in (Z)-3-(2-fluorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide may impart unique electronic properties, influencing its reactivity and biological activity compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
(Z)-3-(2-fluorophenyl)-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-14-4-2-1-3-12(14)5-6-15(22)19-8-9-21-11-20-16-13(17(21)23)7-10-24-16/h1-7,10-11H,8-9H2,(H,19,22)/b6-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVRUEGDMNHXEE-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCN2C=NC3=C(C2=O)C=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)NCCN2C=NC3=C(C2=O)C=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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